molecular formula C5H8O2 B155257 4-Methoxy-3-buten-2-one CAS No. 4652-27-1

4-Methoxy-3-buten-2-one

Cat. No.: B155257
CAS No.: 4652-27-1
M. Wt: 100.12 g/mol
InChI Key: VLLHEPHWWIDUSS-ARJAWSKDSA-N
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Description

4-Methoxy-3-buten-2-one is an organic compound with the molecular formula C5H8O2. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is an important intermediate in organic synthesis and is widely used in various chemical reactions due to its unique structure, which includes both an enone and an ether functional group .

Mechanism of Action

Target of Action

4-Methoxy-3-buten-2-one, also known as 4-Methoxybut-3-en-2-one, primarily targets poorly nucleophilic aromatic amines such as nitroanilines and chloroanilines . These amines play a crucial role in various biochemical reactions.

Mode of Action

The compound interacts with its targets through a process known as the Mukaiyama-Michael reaction . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, this compound acts as the α,β-unsaturated carbonyl compound, and the aromatic amines serve as the nucleophiles .

Biochemical Pathways

The Mukaiyama-Michael reaction catalyzed by zinc triflate leads to the formation of functionalized 3-keto-2-diazoalkanoates . This reaction is a key step in various biochemical pathways, particularly those involving the synthesis of complex organic compounds .

Pharmacokinetics

Its molecular weight of 10012 suggests that it may be readily absorbed and distributed in the body. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The primary result of the action of this compound is the production of (Z)-enaminones . Enaminones are important intermediates in organic synthesis and have been used in the synthesis of various biologically active compounds .

Action Environment

The efficiency of the reaction involving this compound is greatly enhanced when water is used as a solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of water and other solvents .

Safety and Hazards

4-Methoxy-3-buten-2-one is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The results of the present study provide new insights regarding the contribution of these multifunctional volatile organic compounds (VOCs) in the generation of secondary organic aerosols (SOAs) and long-lived nitrogen containing compounds in the atmosphere .

Biochemical Analysis

Biochemical Properties

4-Methoxy-3-buten-2-one plays a significant role in biochemical reactions. It acts as a substrate in various catalytic reactions, such as the zinc triflate-catalyzed Mukaiyama-Michael reaction, where it interacts with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . This compound is also involved in the synthesis of (-)-epibatidine, an alkaloid with potent analgesic properties . The interactions of this compound with enzymes and proteins are crucial for these biochemical processes, facilitating the formation of complex organic molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by participating in reactions that modify cellular components. For instance, it is used in the synthesis of hydroisoquinoline derivatives, which can affect cell signaling pathways and gene expression . The presence of this compound in cellular environments can lead to changes in cellular metabolism, impacting the overall function and health of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate in catalytic reactions, where it undergoes transformations facilitated by enzymes and catalysts. For example, in the zinc triflate-catalyzed Mukaiyama-Michael reaction, this compound binds to the catalyst and undergoes a series of chemical changes to produce functionalized products . These interactions are essential for the compound’s role in biochemical synthesis and its impact on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is stable under specific conditions, but its reactivity can vary depending on the environment . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant biochemical changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as facilitating specific biochemical reactions. At higher doses, toxic or adverse effects can occur. Studies have shown that there are threshold effects, where the impact of this compound becomes more pronounced at certain concentrations . It is crucial to determine the optimal dosage to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to facilitate its transformation into different metabolites. The compound’s role in metabolic flux and its effect on metabolite levels are significant for understanding its biochemical properties . These interactions are essential for the compound’s function in biochemical reactions and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported through cellular membranes and distributed to specific cellular compartments where it exerts its effects . Transporters and binding proteins may facilitate its movement, ensuring that this compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-buten-2-one can be synthesized through several methods. One common method involves the reaction of 3-buten-2-one with methanol in the presence of a solid base catalyst. This process results in the formation of this compound through a conjugate addition reaction .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of formaldehyde with 3-buten-2-ol under controlled conditions. The reaction is typically carried out in the presence of an acid catalyst, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-buten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Enaminones.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3-buten-2-one is unique due to its dual functional groups (enone and ether), which provide versatility in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it a valuable intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Methoxy-3-buten-2-one can be achieved through a multi-step process starting from readily available starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "potassium hydroxide", "2-bromo-3-butene", "diethyl ether", "sodium sulfate", "magnesium sulfate", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of potassium hydroxide to form 4-methoxychalcone.", "Step 2: Bromination of 4-methoxychalcone with 2-bromo-3-butene in the presence of diethyl ether and sodium sulfate to yield 4-methoxy-3-(2-bromo-3-butene-2-yl)chalcone.", "Step 3: Elimination of the bromine atom in 4-methoxy-3-(2-bromo-3-butene-2-yl)chalcone via treatment with magnesium sulfate and hydrochloric acid to form 4-Methoxy-3-butene-2-one.", "Step 4: Purification of 4-Methoxy-3-butene-2-one via washing with sodium bicarbonate, sodium chloride, and anhydrous magnesium sulfate." ] }

CAS No.

4652-27-1

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(Z)-4-methoxybut-3-en-2-one

InChI

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3-

InChI Key

VLLHEPHWWIDUSS-ARJAWSKDSA-N

Isomeric SMILES

CC(=O)/C=C\OC

SMILES

CC(=O)C=COC

Canonical SMILES

CC(=O)C=COC

4652-27-1

Synonyms

1-Methoxy-1-buten-3-one;  NSC 66263

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Methoxy-3-buten-2-one?

A1: this compound has the molecular formula C5H8O2 and a molecular weight of 100.13 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: Spectroscopic analyses reveal the following characteristics:

  • UV-Vis: Maximum absorbance (λmax) at 237 nm with a molar absorptivity (ε) of 13450 in cyclohexane. []
  • 1H NMR (CDCl3): δ 2.20 (s, 3H), 3.70 (s, 3H), 5.55 (d, 1H, J = 13.0 Hz), and 7.53 (d, 1H, J = 13.0 Hz). []
  • 13C NMR (CDCl3): δ 27.5, 57.6, 107.0. 163.6, 196.6. []

Q3: What is the atmospheric fate of this compound?

A3: Studies show that this compound primarily degrades in the atmosphere via reaction with hydroxyl radicals (OH). [, , ] This reaction leads to the formation of various products, including methyl formate, methyl glyoxal, peroxyacetyl nitrate (PAN), and peroxypropionyl nitrate (PPN). [, ]

Q4: Why is this compound considered a versatile synthon in organic synthesis?

A4: this compound serves as a valuable four-carbon building block due to its ability to participate in diverse reactions, including:

  • Diels-Alder reactions: Acting as a dienophile. [, ]
  • Dipolar cycloadditions: Participating as a dipolarophile. []
  • Conjugate additions: Undergoing nucleophilic attack at the C-4 position followed by methoxide elimination. []
  • Nucleophilic reactions: Its enolate acts as a nucleophilic four-carbon synthon. [, ]

Q5: How is this compound utilized in the synthesis of heterocycles?

A5: this compound serves as a crucial starting material for various heterocycles:

  • Pyran-4-ones: It reacts with acid chlorides, anhydrides, or acylimidazoles to yield substituted 4H-pyran-4-ones. []
  • Isoxazoles: It reacts regioselectively with acetonitrile oxide to afford either 4-acetyl- or 5-acetyl-3-methylisoxazole. []
  • Pyrimidinones and Pyrimidines: Derivatives of this compound, such as 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones, are key intermediates in the synthesis of trifluoromethyl-substituted pyrimidinones and pyrimidines. [, , ]

Q6: Can this compound be used in the synthesis of conjugated systems?

A6: Yes, it acts as a precursor to 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene, commonly known as Danishefsky's diene. [] This diene is highly reactive in Diels-Alder reactions, enabling the construction of complex cyclic systems. Moreover, β-1-Alkenyl-9-borabicyclo[3.3.1]nonanes react with this compound in a conjugate addition-elimination sequence to produce conjugated dienones. [] Similarly, β-1-Alkynyl-9-borabicyclo[3.3.1]nonanes react to form conjugated enynones. [, ]

Q7: Does this compound participate in multicomponent reactions?

A7: Yes, it can be employed in multi-component reactions. For instance, a Mukaiyama-Michael reaction with methyl 3-tert-butylsilyloxy-2-diazobutenoate, followed by reactions with Michael acceptors and base-catalyzed cyclization, provides access to substituted resorcinols. []

Q8: What are the storage recommendations for this compound?

A8: Due to its reactivity, this compound should be stored under nitrogen or argon in a refrigerator. []

Q9: What safety precautions should be taken when handling this compound?

A9: It is crucial to avoid inhalation, ingestion, or skin contact. [] Mechanical exhaust should be employed during handling.

Q10: What is the environmental impact of this compound?

A10: While it plays a significant role in organic synthesis, its release into the atmosphere contributes to the formation of secondary organic aerosols (SOAs) and long-lived nitrogen-containing compounds. [, ] Further research is needed to assess its overall environmental impact and explore potential mitigation strategies.

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